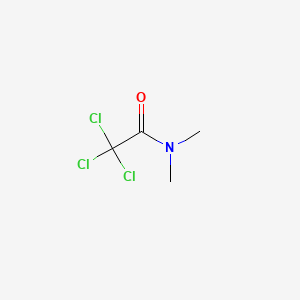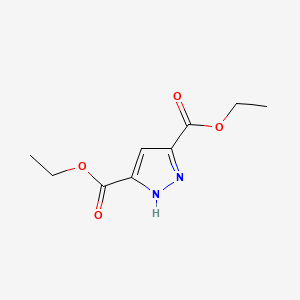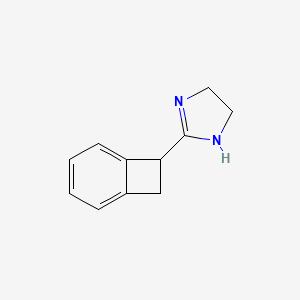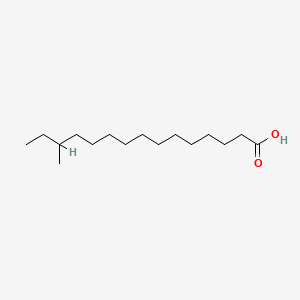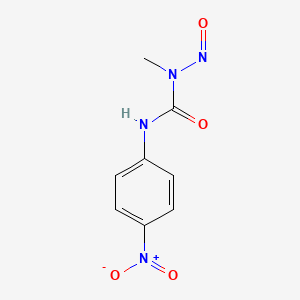
Cerium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) is a monoatomic trication and an elemental cerium. It has a role as a cofactor.
Aplicaciones Científicas De Investigación
Adsorption and Recovery from Aqueous Solutions
Cerium is significant in high-tech applications due to its role in adsorption and recovery processes. For instance, HKUST-1 metal-organic framework (MOF) demonstrates high efficiency in adsorbing Ce3+ from aqueous solutions, showcasing its potential in water treatment and recovery of cerium from industrial wastewater (Zhao et al., 2019).
Corrosion Resistance
Ce3+ is utilized to enhance corrosion resistance in various alloys. Studies have shown that cerium(III) can significantly suppress corrosion in magnesium alloys and mild steel, indicating its potential in extending the lifespan of these materials in corrosive environments (Heakal et al., 2012).
Catalytic Applications
Cerium's redox and acid-base properties make it a valuable component in catalysis. It has been employed in various organic reactions, including hydrogenation, coupling, and ring-opening reactions. Ceria-based catalysts are also significant in environmental protection and energy applications (Vivier & Duprez, 2010).
Environmental and Nanotechnology Applications
Ce3+ has notable applications in environmental geochemistry and nanotechnology. Cerium oxide nanoparticles, for instance, are essential in catalysis, fuel cells, and as antioxidants in biological systems. Their environmental fate and potential impact on ecosystem health are subjects of ongoing research (Dahle & Arai, 2015).
Biomedical Applications
In the biomedical field, cerium oxide nanoparticles, known as nanoceria, show promise as therapeutic agents for treating reactive oxygen species-mediated disorders. They are considered potent due to their ability to switch oxidation states, which makes them efficient free radical scavengers (Sahu et al., 2013).
Fuel Cell Technology
Cerium ions have been studied for their impact on the properties of fuel cell electrolyte membranes. For example, cerium ions can enhance the anti-oxidation properties of sulfonated poly(ether ether ketone) membranes, improving their durability and efficiency in fuel cell operations (Park & Kim, 2014).
Advanced Materials and Metallurgy
Cerium plays a crucial role in advanced materials and metallurgy. Its unique oxidation states are central to various industrial applications, including steel production and catalytic converters for automotive emissions control (Kilbourn, 2011).
Propiedades
Número CAS |
18923-26-7 |
|---|---|
Nombre del producto |
Cerium(3+) |
Fórmula molecular |
Ce+3 |
Peso molecular |
140.12 g/mol |
Nombre IUPAC |
cerium(3+) |
InChI |
InChI=1S/Ce/q+3 |
Clave InChI |
XQTIWNLDFPPCIU-UHFFFAOYSA-N |
SMILES |
[Ce+3] |
SMILES canónico |
[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



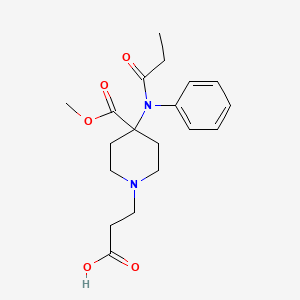
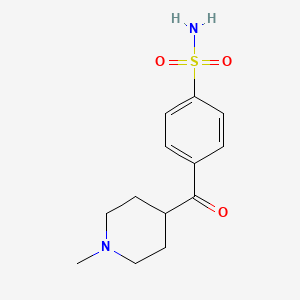
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate](/img/structure/B1212423.png)
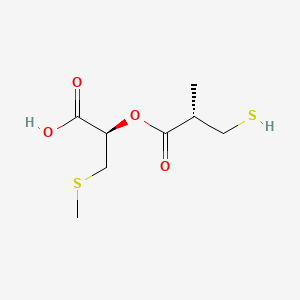
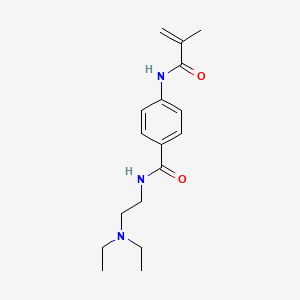
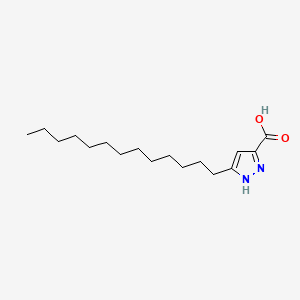
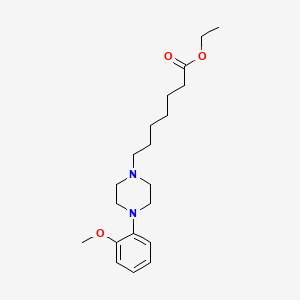
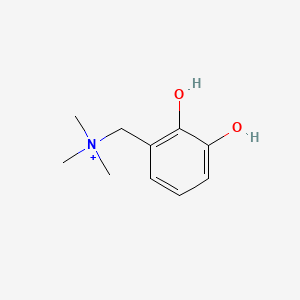
![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)
